molecular formula C20H30O4 B1343585 Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate CAS No. 898757-91-0

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate

Cat. No.: B1343585
CAS No.: 898757-91-0
M. Wt: 334.4 g/mol
InChI Key: KIOKHXNDOWXDPW-UHFFFAOYSA-N
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Description

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate is an organic compound characterized by its unique structure, which includes a hexyloxyphenyl group and an oxohexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-hexyloxyphenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters, amides, or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The hexyloxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate
  • Ethyl 6-(4-butoxyphenyl)-6-oxohexanoate
  • Ethyl 6-(4-ethoxyphenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate is unique due to the presence of the hexyloxy group, which imparts specific physical and chemical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 6-(4-hexoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-3-5-6-9-16-24-18-14-12-17(13-15-18)19(21)10-7-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOKHXNDOWXDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645799
Record name Ethyl 6-[4-(hexyloxy)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-91-0
Record name Ethyl 6-[4-(hexyloxy)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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